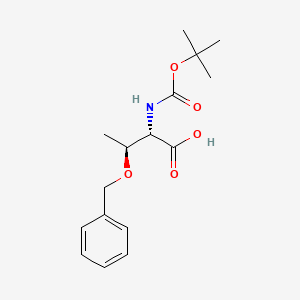
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine is a chemical compound with the molecular formula C15H21NO5. It is a derivative of the amino acid threonine, where the hydroxyl group is protected by a benzyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine typically involves the protection of the hydroxyl and amino groups of threonine. The process can be summarized as follows:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by benzylation. This is usually achieved by reacting threonine with benzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected by the introduction of a tert-butoxycarbonyl (Boc) group. This is done by reacting the benzylated threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under specific conditions to yield free threonine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Boc Group: This is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Deprotection of Benzyl Group: Hydrogenolysis using palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used.
Major Products Formed
The major products formed from these reactions include free threonine and its derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine primarily involves its role as a protected amino acid derivative. The protecting groups (Boc and benzyl) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity is influenced by the stability of these protecting groups and their ability to be selectively removed under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
o-Benzyl-n-(tert-butoxycarbonyl)-d-serine: Similar in structure but derived from serine instead of threonine.
o-Benzyl-n-(tert-butoxycarbonyl)-l-serine: Another similar compound with the same protecting groups but derived from l-serine.
o-Benzyl-n-(tert-butoxycarbonyl)-d-threonine: The d-isomer of the compound .
Uniqueness
o-Benzyl-n-(tert-butoxycarbonyl)-l-allothreonine is unique due to its specific stereochemistry and the presence of both Boc and benzyl protecting groups. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13-/m0/s1 |
Clave InChI |
CTXPLTPDOISPTE-AAEUAGOBSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
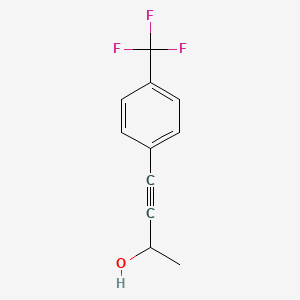
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)
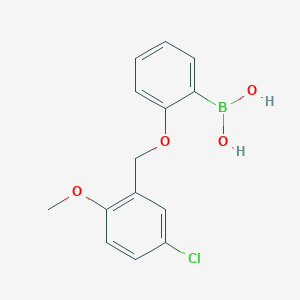
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
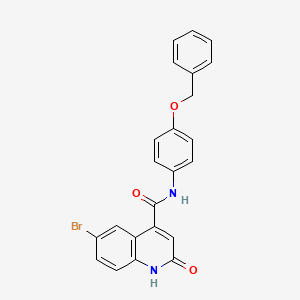
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)
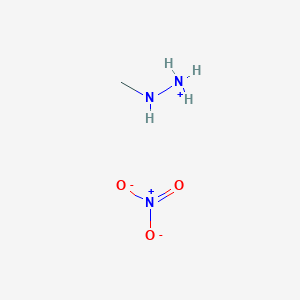
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)
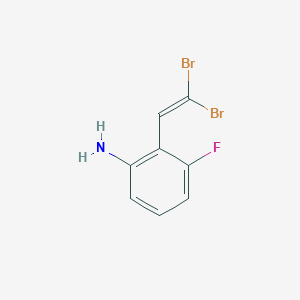
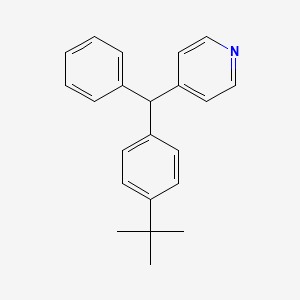
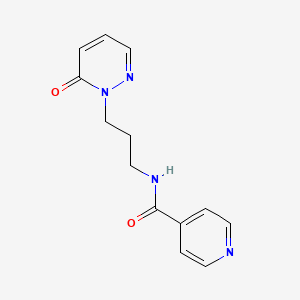
![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121278.png)
